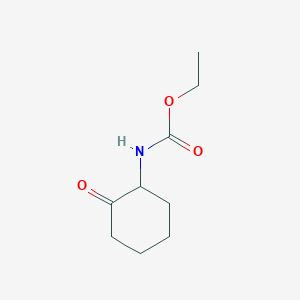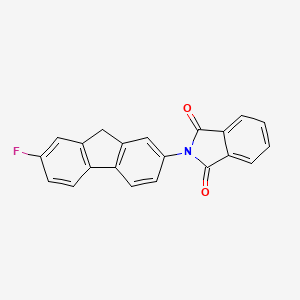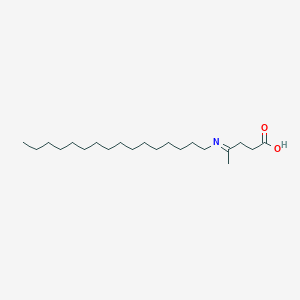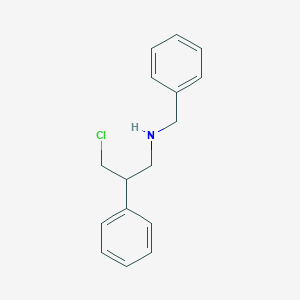![molecular formula C13H28N2O B14726866 n-[3-(Dimethylamino)propyl]-2-ethylhexanamide CAS No. 6325-18-4](/img/structure/B14726866.png)
n-[3-(Dimethylamino)propyl]-2-ethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[3-(Dimethylamino)propyl]-2-ethylhexanamide: is a chemical compound with a structure that includes a dimethylamino group attached to a propyl chain, which is further connected to an ethylhexanamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide typically involves the reaction of dimethylaminopropylamine with an appropriate carboxylic acid or its derivative. One common method is the reaction of dimethylaminopropylamine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
Chemistry: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers .
Mécanisme D'action
The mechanism of action of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
n-[3-(Dimethylamino)propyl]hexadecanamide: Used in the synthesis of surfactants and quaternary ammonium compounds.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.
Uniqueness: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance[13][13].
Propriétés
Numéro CAS |
6325-18-4 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-2-ethylhexanamide |
InChI |
InChI=1S/C13H28N2O/c1-5-7-9-12(6-2)13(16)14-10-8-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16) |
Clé InChI |
YHKAXGJQOPRDPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




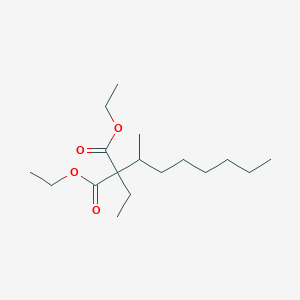

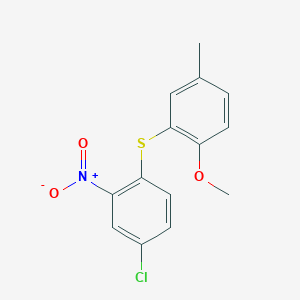
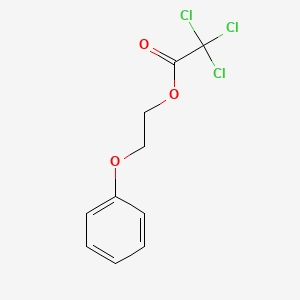

![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)

